D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester
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Overview
Description
D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester is a synthetic compound derived from D-Aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester typically involves the esterification of D-Aspartic acid with N-methyl-N-[(phenylmethoxy)carbonyl] and 4-(1,1-dimethylethyl) groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in neurotransmitter regulation and neural signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptor sites, mimicking the action of natural neurotransmitters. This interaction can modulate neural signaling and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
D-Aspartic acid, N-methyl, N-ethoxycarbonyl, (S)-1-phenylethylamide: Similar in structure but with different ester groups.
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methyl-, 4-(1,1-dimethylethyl) ester: Another derivative with a different protective group.
Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-methyl ester: A related compound with a methyl ester group.
Uniqueness
D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester is unique due to its specific ester groups and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H23NO6 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m1/s1 |
InChI Key |
NUIFLNFKKJEVGU-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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